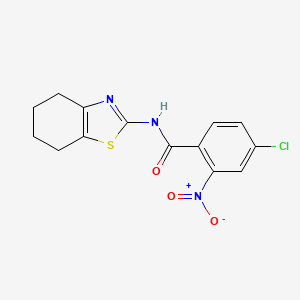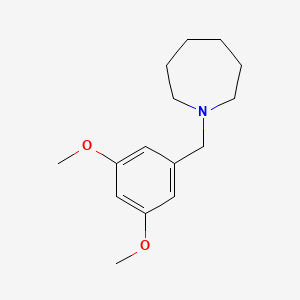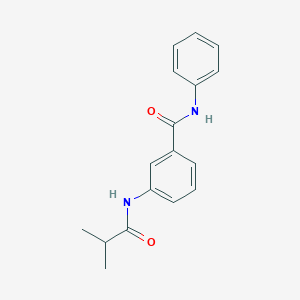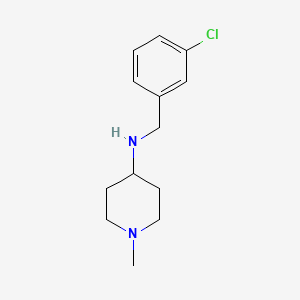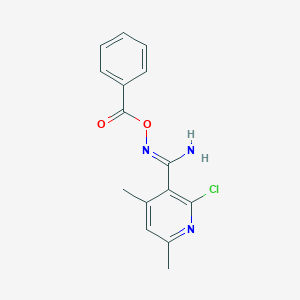
N-(2,4-difluorophenyl)-3-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-3-(isobutyrylamino)benzamide, commonly known as DIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential as an anti-cancer drug.
Wirkmechanismus
DIBA works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and division. By inhibiting HSP90, DIBA disrupts the signaling pathways that cancer cells rely on for survival, leading to their death.
Biochemical and physiological effects:
DIBA has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIBA in lab experiments is its high potency, which allows for the use of lower concentrations compared to other anti-cancer drugs. However, DIBA is not water-soluble, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on DIBA. One area of interest is the development of more effective delivery methods, such as nanoparticles, to improve its solubility and bioavailability. Another direction is the investigation of DIBA's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying DIBA's anti-cancer activity, which could lead to the development of more targeted and effective therapies.
Synthesemethoden
DIBA can be synthesized through a multi-step process involving the reaction of 2,4-difluoronitrobenzene with isobutyryl chloride, followed by reduction with iron powder and acetic acid. The resulting compound is then treated with ammonium hydroxide to produce DIBA in high yield.
Wissenschaftliche Forschungsanwendungen
DIBA has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DIBA has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-13-5-3-4-11(8-13)17(23)21-15-7-6-12(18)9-14(15)19/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGZABIUGGMPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

